1-Methyl-N-((4-methylthiazol-5-yl)methyl)-1H-pyrazol-3-amine
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Overview
Description
1-Methyl-N-((4-methylthiazol-5-yl)methyl)-1H-pyrazol-3-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring fused with a thiazole ring, both of which are known for their significant biological activities
Preparation Methods
The synthesis of 1-Methyl-N-((4-methylthiazol-5-yl)methyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under reflux conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones.
Coupling Reaction: The final step involves coupling the thiazole and pyrazole rings through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-N-((4-methylthiazol-5-yl)methyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings, respectively. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-N-((4-methylthiazol-5-yl)methyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole and pyrazole rings.
Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential as a therapeutic agent.
Industry: The compound is explored for its use in the synthesis of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Methyl-N-((4-methylthiazol-5-yl)methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The pyrazole ring can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-N-((4-methylthiazol-5-yl)methyl)-1H-pyrazol-3-amine can be compared with other similar compounds such as:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant contain the pyrazole ring and are known for their anti-inflammatory and anti-obesity effects.
The uniqueness of this compound lies in the combination of both thiazole and pyrazole rings, which can provide synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C9H12N4S |
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Molecular Weight |
208.29 g/mol |
IUPAC Name |
1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H12N4S/c1-7-8(14-6-11-7)5-10-9-3-4-13(2)12-9/h3-4,6H,5H2,1-2H3,(H,10,12) |
InChI Key |
BMLMJAVKPHBNQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNC2=NN(C=C2)C |
Origin of Product |
United States |
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